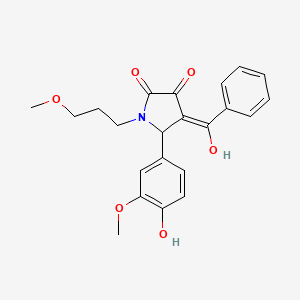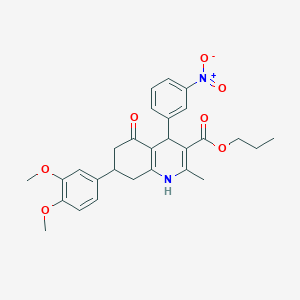![molecular formula C18H17N3O3 B11636048 N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-メチルフェノキシ)エチル]-5-ニトロキノリン-8-アミンは、キノリン誘導体クラスに属する有機化合物です。この化合物は、5位にニトロ基、8位にアミン基が置換されたキノリン環の存在によって特徴付けられます。さらに、窒素原子に3-メチルフェノキシエチル側鎖が結合しています。この独特の構造により、化合物は特定の化学的および生物学的特性を付与され、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
N-[2-(3-メチルフェノキシ)エチル]-5-ニトロキノリン-8-アミンの合成は、通常、複数の段階を伴います。
キノリン核の形成: キノリン核は、アニリン誘導体、グリセロール、硫酸を酸化剤(ニトロベンゼンなど)の存在下で環化させるスクラウプ合成によって合成できます。
ニトロ化: 次に、キノリン核を濃硝酸と硫酸の混合物を使用してニトロ化し、5位にニトロ基を導入します。
アミノ化: ニトロキノリンはその後、鉄粉と塩酸などの還元剤を使用して対応するアミンに還元されます。
エーテル化: 最後の段階は、炭酸カリウムなどの塩基の存在下で、アミンを3-メチルフェノキシエチルブロミドとエーテル化して、N-[2-(3-メチルフェノキシ)エチル]-5-ニトロキノリン-8-アミンを生成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、収率と純度を最適化するために、より大規模に行われます。連続フロー反応器と自動合成プラットフォームを使用することで、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
N-[2-(3-メチルフェノキシ)エチル]-5-ニトロキノリン-8-アミンは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基はさらに酸化されて、ニトロソ誘導体またはヒドロキシルアミン誘導体を形成することができます。
還元: ニトロ基は、水素ガスとパラジウム炭素などの還元剤を使用してアミン基に還元できます。
置換: キノリン環は、特定の位置でハロゲン化またはアルキル化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは過酸化水素。
還元: パラジウム炭素上の水素ガスまたは塩酸上の鉄粉。
置換: ルイス酸触媒の存在下での臭素などのハロゲン化剤またはアルキルハライドなどのアルキル化剤。
主要な生成物
酸化: ニトロソまたはヒドロキシルアミン誘導体の形成。
還元: 対応するアミンへの変換。
置換: ハロゲン化またはアルキル化されたキノリン誘導体。
科学研究への応用
N-[2-(3-メチルフェノキシ)エチル]-5-ニトロキノリン-8-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 生物学的巨大分子と相互作用する能力により、抗菌剤や抗がん剤としての可能性が調査されています。
医学: 特定の酵素や受容体の阻害剤としての役割など、治療上の可能性を探求しています。
工業: 染料、顔料、その他の特殊化学品の開発に利用されています。
科学的研究の応用
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
N-[2-(3-メチルフェノキシ)エチル]-5-ニトロキノリン-8-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。ニトロ基は、細胞成分と相互作用して抗菌または抗がん効果をもたらす可能性のある反応性中間体を形成するために、生体内還元を受けることができます。キノリン環は、DNAとインターカレーションして機能を阻害し、細胞死を引き起こす可能性があります。
類似化合物の比較
類似化合物
N-[2-(3-メチルフェノキシ)エチル]-5-(4-モルホリニル)-2-ニトロアニリン: キノリン環の代わりにモルホリン環を持つ類似の構造。
2-(3-メチルフェノキシ)エチル N-(3-エチルフェニル)カルバメート: ニトロキノリン構造の代わりにカルバメート基を含む。
独自性
N-[2-(3-メチルフェノキシ)エチル]-5-ニトロキノリン-8-アミンは、キノリン環における特定の置換パターンと3-メチルフェノキシエチル側鎖の存在により、ユニークです。このユニークな構造により、さまざまな研究用途に適した独自の化学的および生物学的特性が与えられています。
類似化合物との比較
Similar Compounds
N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline: Similar structure with a morpholine ring instead of the quinoline ring.
2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate: Contains a carbamate group instead of the nitroquinoline structure.
Uniqueness
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring and the presence of the 3-methylphenoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C18H17N3O3/c1-13-4-2-5-14(12-13)24-11-10-19-16-7-8-17(21(22)23)15-6-3-9-20-18(15)16/h2-9,12,19H,10-11H2,1H3 |
InChIキー |
WRSRJLMJBUWYOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)


![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
